Elevated Lipophilicity (XLogP) of 2-Pyridineethanol,4-methyl- vs. Unsubstituted 2-Pyridineethanol and 2-Pyridinemethanol
2-Pyridineethanol,4-methyl- exhibits significantly increased lipophilicity compared to its unsubstituted analog and the shorter-chain 2-Pyridinemethanol. Computed XLogP3 values show a 0.7 log unit increase over 2-Pyridineethanol and 2-Pyridinemethanol, indicating greater partitioning into non-polar environments [1][2][3].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 2-Pyridineethanol (CAS 103-74-2): 0.1; 2-Pyridinemethanol (CAS 586-98-1): 0.1 |
| Quantified Difference | +0.7 log units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
This increased lipophilicity can be crucial for applications requiring improved membrane permeability or solubility in non-polar media, making this compound a superior choice for certain synthetic routes or biological assays where higher logP is desired.
- [1] PubChem. (2025). 2-Pyridineethanol,4-methyl-. CID 14546494. View Source
- [2] PubChem. (2025). 2-(2-Hydroxyethyl)pyridine. CID 7675. View Source
- [3] PubChem. (2025). Piconol. CID 11474. View Source
